molecular formula C24H22FN5O3 B2418176 7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115336-55-4

7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

货号: B2418176
CAS 编号: 1115336-55-4
分子量: 447.47
InChI 键: PQGPDQZGRRWTMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This product is the chemical compound 7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, supplied for research purposes. It has the CAS registry number 1115372-11-6 . The compound has a molecular formula of C24H22FN5O3 and a molecular weight of 447.47 g/mol . It is a complex heterocyclic molecule featuring a pyrrolo[3,2-d]pyrimidine-dione core structure, which is substituted with a 4-fluorophenyl group and an ethyl linker connected to a 4-phenylpiperazine moiety . This specific molecular architecture suggests potential for investigation in various biochemical and pharmacological contexts, particularly as a scaffold in medicinal chemistry research. The compound is offered with a predicted density of 1.380±0.06 g/cm³ and a predicted pKa of 12.60±0.20 . This product is strictly for research and development applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) before use.

属性

IUPAC Name

7-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c25-17-8-6-16(7-9-17)19-14-26-22-21(19)27-24(33)30(23(22)32)15-20(31)29-12-10-28(11-13-29)18-4-2-1-3-5-18/h1-9,14,26H,10-13,15H2,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGPDQZGRRWTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=C(C=C5)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is C25H24FN5O2C_{25}H_{24}FN_{5}O_{2}, with a molecular weight of approximately 445.5 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group and a piperazine moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Anticancer Activity : Many pyrrolo[3,2-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. The presence of the piperazine ring is thought to enhance binding affinity to various biological targets.
  • Antidiabetic Properties : Some derivatives have been reported to improve insulin sensitivity and glucose uptake in muscle cells, suggesting potential for managing diabetes.
  • Antimicrobial Effects : Compounds within this structural class have demonstrated activity against various pathogens, including bacteria and viruses.

Anticancer Activity

A study evaluating similar pyrrolo[3,2-d]pyrimidines reported significant cytotoxic effects against ovarian and breast cancer cell lines. For example:

  • Compound A exhibited an IC50 value of 0.39 µM against MCF-7 breast cancer cells.

Antidiabetic Activity

In vitro testing of related compounds showed that they could stimulate glucose uptake in adipocytes without affecting insulin levels significantly. One compound demonstrated a maximum increase in insulin sensitivity of 37.4% at concentrations ranging from 0.3 to 100 µM.

Antimicrobial Activity

Research has indicated that derivatives can inhibit HIV replication effectively. For instance:

  • A related compound showed an EC50 value of 1.65 µM against HIV-1, suggesting potential as an antiviral agent.

Case Studies

  • Case Study on Anticancer Efficacy :
    • In a recent study involving a series of pyrrolo[3,2-d]pyrimidine derivatives, one compound was tested for its ability to inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis) with promising results indicating potential for cancer treatment.
  • Diabetes Management :
    • Another study focused on the effects of pyrrolo derivatives on glucose metabolism in diabetic models, showing improved metabolic profiles and reduced blood glucose levels.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/EC50 ValueReference
AnticancerPyrrolo derivative A0.39 µM
AntidiabeticPyrrolo derivative BMax increase: 37.4%
AntiviralPyrrolo derivative C1.65 µM

科学研究应用

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. For instance, structural modifications on the pyrrolo[3,2-d]pyrimidine scaffold can enhance cytotoxicity against these cell lines, making them promising candidates for further development in cancer therapy .

2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating potent antibacterial effects, particularly when combined with other agents such as 6-aminothiouracil. The presence of electron-withdrawing groups like fluorine has been linked to increased antimicrobial efficacy .

3. Neuropharmacological Effects
Investigations into the neuropharmacological applications of this compound suggest potential benefits in treating neurological disorders. The piperazine moiety is known for its role in modulating neurotransmitter systems, which could lead to applications in anxiety and depression treatments .

Case Studies

A comprehensive case study conducted by Hilmy et al. (2023) explored various derivatives of pyrrolo[3,2-d]pyrimidines and their biological activities . The study highlighted:

  • Synthesis Efficiency : The reported yields for several derivatives were above 50%, showcasing efficient synthetic routes.
  • Biological Testing : Compounds were subjected to various biological assays revealing significant anticancer and antimicrobial activities.

常见问题

Q. What are the recommended synthetic routes for 7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrrolo[3,2-d]pyrimidine-2,4-dione?

The compound can be synthesized via aza-Wittig reactions using iminophosphoranes and isocyanates, followed by heterocyclization (e.g., with dipentylamine or phenylpiperazine derivatives). For example, analogous pyrrolopyrimidine derivatives were synthesized by reacting diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate with aryl isocyanates under nitrogen, followed by amine addition and recrystallization from ethanol/dichloromethane . Key steps include:

  • Reagent selection : Use 4-fluorophenyl isocyanate for fluorophenyl substitution.
  • Solvent optimization : Dry methylene chloride or ethanol for reaction stability.
  • Purification : Recrystallization with mixed solvents (e.g., ethanol/dichloromethane) improves yield and purity.

Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to confirm the molecular structure of this compound?

SC-XRD provides precise bond lengths, angles, and torsion angles to validate the pyrrolo[3,2-d]pyrimidine core and substituent conformations. For example:

  • Pyrrolopyrimidine coplanarity : Dihedral angles between fused rings (e.g., 5.8° in analogous compounds) confirm planarity .
  • Substituent orientation : Fluorophenyl and phenylpiperazinyl groups exhibit torsional deviations (e.g., 61–88° from the core plane) .
  • Software : SHELX programs (e.g., SHELXL for refinement) are standard for resolving disorder and hydrogen bonding .

Q. Table 1: Representative Crystallographic Data for Analogous Compounds

ParameterValue (Example)Source
Dihedral angle (core)5.80° ± 0.11°
Fluorophenyl tilt80.94° ± 0.10°
C–H···O hydrogen bonds2.30–2.50 Å

Advanced Research Questions

Q. How do computational methods assist in predicting reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms optimize synthetic routes by:

  • Identifying transition states and intermediates for aza-Wittig reactions .
  • Predicting solvent effects on reaction kinetics (e.g., dichloromethane vs. ethanol) .
  • Case study : ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40% in heterocycle synthesis .

Q. What strategies resolve contradictions in crystallographic data for pyrrolo[3,2-d]pyrimidine derivatives?

Discrepancies in bond angles or disorder can arise from:

  • Dynamic disorder : Use SHELXL’s PART instruction to model overlapping atomic positions .
  • Twinned crystals : Apply twin refinement protocols (e.g., HKLF 5 format in SHELXL) .
  • Validation tools : Check R-factor convergence (e.g., R1 < 0.05) and Hirshfeld surface analysis for packing anomalies .

Q. How can structure-activity relationships (SAR) be inferred for this compound based on analogs?

Compare substituent effects using:

  • Fluorophenyl vs. chlorophenyl : Fluorine’s electron-withdrawing properties enhance metabolic stability in pyrrolopyrimidines .
  • Piperazinyl groups : 4-Phenylpiperazine improves solubility and receptor binding (e.g., purine nucleoside phosphorylase inhibition) .
  • Biological assays : Test kinase inhibition or cytotoxicity using MTT assays on cell lines (e.g., HeLa) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral centers : Use asymmetric catalysis (e.g., chiral amines) to control stereochemistry at the pyrrolidine ring .
  • Byproduct formation : Monitor intermediates via HPLC to minimize impurities (e.g., triphenylphosphine oxide removal) .
  • Scale-up protocol : Gradually increase batch size (e.g., 3 mmol → 30 mmol) with rigorous temperature control (273–278 K) .

Q. How do π–π and C–H···π interactions influence crystal packing and solubility?

  • π–π stacking : Pyrrolopyrimidine cores form parallel-displaced stacks (3.5–4.0 Å spacing), reducing solubility .
  • C–H···O/N bonds : Intramolecular hydrogen bonds (2.1–2.5 Å) stabilize conformations but may hinder dissolution .
  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or carboxylate) without disrupting crystallinity .

Q. Methodological Recommendations

  • Synthesis : Prioritize aza-Wittig reactions for regioselectivity .
  • Characterization : Combine SC-XRD (SHELX) with DFT calculations for conformational analysis .
  • Data interpretation : Cross-validate crystallographic and spectroscopic data to resolve structural ambiguities .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。